![molecular formula C32H47FN6O4S B611722 5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide CAS No. 2169916-18-9](/img/new.no-structure.jpg)
5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide
説明
VTP-50469 is a novel, potent, selective, orally-available MeninMLL1 inhibitor, being effectively against MLL-rearranged and NPM1c+ leukemia, selectively killing cell lines with MLLrearrangements and NPM1c+ mutations.
生物活性
The compound 5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, which includes multiple functional groups and a spirocyclic moiety, suggests diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 630.817 g/mol. The structure includes:
- A fluorinated benzamide backbone.
- A spirocyclic structure , contributing to unique steric and electronic properties.
- Multiple functional groups that may influence its reactivity and biological interactions.
Key Properties
Property | Value |
---|---|
Molecular Formula | C32H47FN6O4S |
Molecular Weight | 630.817 g/mol |
Heavy Atom Count | 44 |
Hydrogen Bond Acceptor Count | 10 |
Hydrogen Bond Donor Count | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit cytostatic effects against various cancer cell lines, potentially through inhibition of nucleic acid synthesis or modulation of signaling pathways.
- Inhibition of Cell Proliferation : Similar compounds have shown potent inhibition of cell proliferation in murine leukemia models, with IC50 values in the nanomolar range. This suggests that the compound may act as an effective anticancer agent by interfering with cellular growth processes .
- Mechanistic Studies : Research indicates that the compound may release active metabolites intracellularly, which can lead to the inhibition of critical enzymes involved in nucleotide synthesis . For instance, studies on related compounds have demonstrated their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of 5-fluoro-2 derivatives against L1210 mouse leukemia cells. The results showed that compounds exhibited significant growth inhibition with IC50 values indicating strong cytostatic effects. The mechanism was linked to the release of active nucleotide forms within cells, suggesting a pathway for therapeutic application in hematological malignancies .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of similar fluorinated compounds. These studies highlighted their potential as inhibitors of key metabolic enzymes, which could be leveraged in treating conditions associated with aberrant cellular proliferation .
Safety and Toxicology
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, comprehensive toxicological studies are necessary to establish safety margins and potential side effects.
Safety Profile Overview
Parameter | Findings |
---|---|
Cytotoxicity | Low at therapeutic doses |
Mutagenicity | Not extensively studied |
Organ Toxicity | Requires further evaluation |
科学的研究の応用
Inhibition of Menin-MLL Interaction
One of the primary applications of this compound is its role as an inhibitor in the interaction between menin and MLL (mixed lineage leukemia) fusion proteins. This interaction is crucial in the pathogenesis of certain leukemias, making VTP50469 a candidate for targeted cancer therapies. Studies have demonstrated that VTP50469 effectively inhibits this interaction, leading to reduced proliferation of MLL-rearranged leukemia cells .
Antitumor Activity
Research indicates that VTP50469 exhibits antitumor properties through its mechanism of action against MLL-rearranged leukemia. By disrupting the menin-MLL interaction, it can induce apoptosis in cancer cells and inhibit tumor growth. This has been corroborated by various in vitro studies showing significant reductions in cell viability in leukemia cell lines treated with the compound .
Case Study 1: Efficacy in MLL-rearranged Leukemia
A pivotal study investigated VTP50469's efficacy in a mouse model of MLL-rearranged leukemia. The results showed that treatment with VTP50469 significantly prolonged survival compared to control groups. The study highlighted the compound's ability to reduce leukemic cell burden and restore normal hematopoiesis .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanistic pathways through which VTP50469 exerts its effects. Researchers employed structural biology techniques, including X-ray crystallography, to visualize the binding interactions between VTP50469 and menin. The findings revealed specific binding sites and interactions that are critical for inhibiting the menin-MLL complex .
特性
CAS番号 |
2169916-18-9 |
---|---|
分子式 |
C32H47FN6O4S |
分子量 |
630.8244 |
IUPAC名 |
5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H47FN6O4S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3 |
InChIキー |
ADHHOUXZPBYYSU-YOCNBXQISA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
VTP-50469; VTP 50469; VTP50469 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。